Cas no 1094671-86-9 (6-chloroquinoline-8-sulfonamide)

6-Chloroquinoline-8-sulfonamide is a heterocyclic sulfonamide derivative featuring a quinoline core substituted with a chlorine atom at the 6-position and a sulfonamide group at the 8-position. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate for synthesizing biologically active molecules. The chloroquinoline scaffold offers opportunities for further functionalization, while the sulfonamide group enhances binding affinity in target interactions, particularly in enzyme inhibition applications. Its structural features make it a valuable building block for drug discovery, especially in the development of antimicrobial or anticancer agents. The compound's stability and reactivity profile allow for selective modifications under controlled conditions.
6-chloroquinoline-8-sulfonamide structure
1094671-86-9 structure
商品名:6-chloroquinoline-8-sulfonamide
CAS番号:1094671-86-9
MF:C9H7ClN2O2S
メガワット:242.682079553604
MDL:MFCD11650735
CID:5242121
PubChem ID:43173629

6-chloroquinoline-8-sulfonamide 化学的及び物理的性質

名前と識別子

    • 6-chloroquinoline-8-sulfonamide
    • MDL: MFCD11650735
    • インチ: 1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14)
    • InChIKey: FQKQVVURFLWAAI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC2=CC=CN=C2C(=C1)S(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 328
  • トポロジー分子極性表面積: 81.4
  • 疎水性パラメータ計算基準値(XlogP): 1

6-chloroquinoline-8-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-272017-0.5g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
0.5g
$579.0 2023-09-10
Enamine
EN300-272017-0.25g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
0.25g
$367.0 2023-09-10
Enamine
EN300-272017-0.05g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
0.05g
$174.0 2023-09-10
Chemenu
CM473538-1g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%+
1g
$906 2023-03-19
Enamine
EN300-272017-1g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
1g
$743.0 2023-09-10
Enamine
EN300-272017-10g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
10g
$3191.0 2023-09-10
Enamine
EN300-272017-5g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
5g
$2152.0 2023-09-10
A2B Chem LLC
AZ88084-250mg
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
250mg
$422.00 2024-04-20
A2B Chem LLC
AZ88084-10g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
10g
$3394.00 2024-04-20
Aaron
AR01JHTS-5g
6-chloroquinoline-8-sulfonamide
1094671-86-9 95%
5g
$2984.00 2023-12-16

6-chloroquinoline-8-sulfonamide 関連文献

6-chloroquinoline-8-sulfonamideに関する追加情報

Introduction to 6-chloroquinoline-8-sulfonamide (CAS No. 1094671-86-9)

6-chloroquinoline-8-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1094671-86-9, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline scaffold, which is well-documented for its broad spectrum of biological activities, particularly in the context of antimicrobial and anti-inflammatory applications. The structural modification of quinoline derivatives, such as the introduction of a chloro group at the 6-position and a sulfonamide moiety at the 8-position, has been strategically employed to enhance pharmacological properties and improve therapeutic efficacy.

The sulfonamide functional group is a well-established pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. In the case of 6-chloroquinoline-8-sulfonamide, the sulfonamide moiety contributes to its solubility and binding affinity, making it a promising candidate for further development into novel therapeutic agents. The presence of the chloro group at the 6-position of the quinoline ring further modulates its electronic and steric properties, influencing its reactivity and biological interactions.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-chloroquinoline-8-sulfonamide and biological targets. Studies have indicated that this compound exhibits potential inhibitory activity against various enzymes and receptors involved in inflammatory pathways. For instance, preliminary in vitro studies have suggested that 6-chloroquinoline-8-sulfonamide may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and inflammation. Additionally, its ability to modulate certain ion channels has been explored, highlighting its potential as a tool compound for investigating neurological disorders.

The synthesis of 6-chloroquinoline-8-sulfonamide involves multi-step organic transformations, starting from commercially available quinoline derivatives. The chlorination step at the 6-position is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), while the introduction of the sulfonamide group is commonly accomplished via nucleophilic substitution reactions involving sulfonyl chlorides or sulfonyl azides. Optimizing reaction conditions to maximize yield and purity is crucial, as impurities can significantly affect biological activity.

One of the most compelling aspects of 6-chloroquinoline-8-sulfonamide is its potential application in addressing resistant bacterial infections. The quinoline scaffold has a long history of use in antimicrobial agents, such as chloroquine and quinine, which have been instrumental in treating malaria. However, the emergence of drug-resistant strains has necessitated the development of new antimicrobial compounds. The structural features of 6-chloroquinoline-8-sulfonamide, particularly the sulfonamide group, may enhance its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

In addition to its antimicrobial potential, 6-chloroquinoline-8-sulfonamide has shown promise in preclinical studies as an anti-inflammatory agent. Chronic inflammation is associated with a multitude of diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. By targeting inflammatory pathways, 6-chloroquinoline-8-sulfonamide may offer a therapeutic benefit beyond traditional anti-inflammatory drugs. Further research is needed to elucidate its exact mechanism of action and identify any potential side effects or toxicities.

The development of novel drug candidates like 6-chloroquinoline-8-sulfonamide relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. High-throughput screening (HTS) techniques have been instrumental in identifying lead compounds with desirable pharmacological properties. Once a lead compound is identified, structure-activity relationship (SAR) studies are conducted to optimize its potency and selectivity. These studies often involve synthesizing analogs with modified chemical scaffolds to assess how changes in structure affect biological activity.

The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict how 6-chloroquinoline-8-sulfonamide interacts with target proteins. By modeling these interactions at an atomic level, researchers can gain insights into binding affinities and potential side effects before conducting expensive wet-lab experiments. Additionally, virtual screening techniques allow for rapid identification of compounds from large databases that may have similar properties to known active ingredients.

Future directions for research on 6-chloroquinoline-8-sulfonamide include exploring its potential as an anticancer agent. Quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell growth and survival. The sulfonamide group may enhance this effect by modulating enzymes such as kinases or transcription factors that are overexpressed in tumor cells.

Ethical considerations are also paramount in drug development. Ensuring that research on compounds like 6-chloroquinoline-8-sulfonamide adheres to strict ethical guidelines is essential for maintaining public trust and ensuring patient safety. This includes conducting thorough toxicological studies before moving into clinical trials and involving diverse populations in research studies to ensure equitable treatment.

In conclusion,6-chloroquinoline-8-sulfonamide (CAS No. 1094671-86-9) represents a promising area of investigation in medicinal chemistry with potential applications across multiple therapeutic domains. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents targeting infections, inflammation, and possibly even cancer. Continued research efforts will be crucial in unlocking its full therapeutic potential while ensuring safety and efficacy through rigorous scientific investigation.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd